N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . The piperidine moiety can be introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopropanecarboxamide group using standard amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core but with different ring fusion patterns, resulting in distinct chemical and biological properties.
Uniqueness
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4OS |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N4OS/c20-14(10-3-4-10)18-11-2-1-6-19(8-11)13-12-5-7-21-15(12)17-9-16-13/h5,7,9-11H,1-4,6,8H2,(H,18,20) |
InChI Key |
KSJJNMCSMOJPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CSC3=NC=N2)NC(=O)C4CC4 |
Origin of Product |
United States |
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